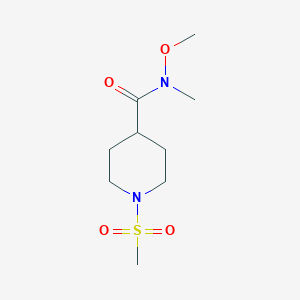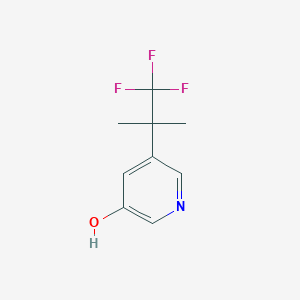
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol is an organic compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-methylpyridine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher production rates. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine: Similar structure but with a thiazole ring instead of a hydroxyl group.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains a similar trifluoromethyl group but lacks the pyridine ring.
Uniqueness
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol is unique due to the combination of the trifluoromethyl group and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,9(10,11)12)6-3-7(14)5-13-4-6/h3-5,14H,1-2H3 |
InChI Key |
RJJJVUZGESTBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14810786.png)
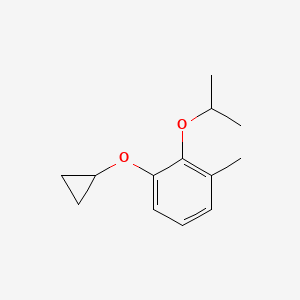
![N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14810808.png)
![(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid](/img/structure/B14810816.png)
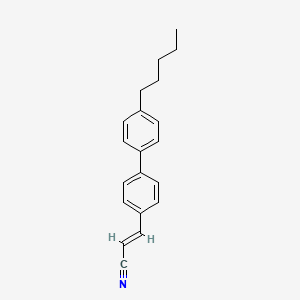

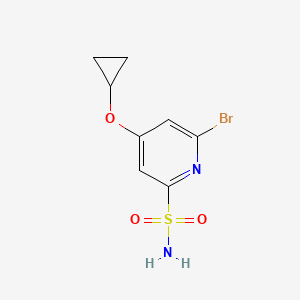
![4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B14810843.png)
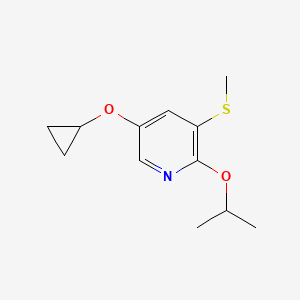
![N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)
![N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14810868.png)
